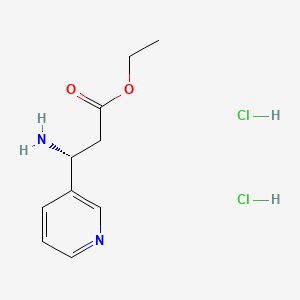

(R)-Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“®-Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride” is a specialty chemical with the CAS number 1217631-87-2 . It is used in research and as an intermediate in the synthesis of pharmaceuticals .

Molecular Structure Analysis

The molecular formula of “®-Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride” is C10H16Cl2N2O2 . The molecular weight is 267.15 . The SMILES notation is CCOC(CC@HN)=O.[2HCl] .Aplicaciones Científicas De Investigación

Metal Ion Analysis in Environmental Samples

This compound serves as a new ion-pairing reagent for the analysis of metal ions in environmental samples through capillary electrophoresis . It’s particularly useful for the separation and determination of common metal ions like Li, Na, Mg²⁺, Ca²⁺, Ba²⁺, Ni²⁺, and Zn²⁺. The use of ®-Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride modifies the mobilities of these ions, allowing for effective separation and quantification.

Pharmaceutical Sample Analysis

In the pharmaceutical industry, the compound is used for the qualitative and quantitative analysis of metal ions in vitamin preparations . Its role as an ion-pairing reagent is crucial for the accurate measurement of metal content, ensuring the safety and efficacy of pharmaceutical products.

Capillary Electrophoresis Method Development

Researchers utilize this compound to investigate the effects of complexing reagent concentrations, applied voltage, and organic solvent content on the separation process in capillary electrophoresis . This contributes to the development of more efficient and adaptable methods for analyzing various compounds.

Indirect UV Detection Enhancement

The compound is paired with pyridine to serve as a detectable counter-ion for indirect UV detection at 254 nm . This enhances the detection capabilities for metal ion analysis, providing a more sensitive and reliable method for environmental and pharmaceutical applications.

Ion Mobility Modification

The unique structure of ®-Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride allows it to modify the mobilities of alkali and alkaline-earth metal ions during capillary electrophoresis . This modification is essential for the separation of metal ions that have similar sizes and charge densities.

Mecanismo De Acción

Target of Action

This compound contains a pyridine ring, which is a basic heterocyclic aromatic organic compound that is structurally related to benzene . Pyridine derivatives have been known to interact with various biological targets, but the specific targets for this compound need further investigation.

Mode of Action

It’s worth noting that pyridine derivatives can undergo various chemical reactions that may influence their interaction with biological targets . For instance, the pyridyl disulfide group can undergo a rapid thiol–disulfide exchange reaction with thiol functional groups . This reaction has been exploited for the reversible conjugation of therapeutic agents and the fabrication of redox-responsive materials .

Biochemical Pathways

Compounds containing a pyridine ring have been known to interact with various biochemical pathways depending on their specific structure and functional groups .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For instance, boronic acids and their esters, which are often used in the design of new drugs and drug delivery devices, are only marginally stable in water . Their hydrolysis is considerably accelerated at physiological pH . Therefore, similar considerations may apply to “®-Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride”, but specific studies would be needed to confirm this.

Safety and Hazards

Propiedades

IUPAC Name |

ethyl (3R)-3-amino-3-pyridin-3-ylpropanoate;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2.2ClH/c1-2-14-10(13)6-9(11)8-4-3-5-12-7-8;;/h3-5,7,9H,2,6,11H2,1H3;2*1H/t9-;;/m1../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGANVLPLTUQZIF-KLQYNRQASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C1=CN=CC=C1)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[C@H](C1=CN=CC=C1)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90661407 |

Source

|

| Record name | Ethyl (3R)-3-amino-3-(pyridin-3-yl)propanoate--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride | |

CAS RN |

1217631-87-2 |

Source

|

| Record name | Ethyl (3R)-3-amino-3-(pyridin-3-yl)propanoate--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Phenyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B596970.png)

![2-Chloroimidazo[1,2-B]pyridazine](/img/structure/B596971.png)

![Tert-butyl 8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B596993.png)